(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}prop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O3S/c1-15-3-7-18(8-4-15)19-13-32-24(25-19)28-22(11-16(2)27-28)26-23(29)10-6-17-5-9-20-21(12-17)31-14-30-20/h3-13H,14H2,1-2H3,(H,26,29)/b10-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWXCJSNPPNBAX-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C=CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)/C=C/C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole ring, followed by the synthesis of the thiazole and pyrazole rings. These intermediates are then coupled through a series of condensation reactions under controlled conditions to form the final product. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient production of high-purity (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}prop-2-enamide.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}prop-2-enamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, antimicrobial activity, and interaction with biological macromolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Structural Analogues from Literature
Table 1: Key Structural and Physicochemical Comparisons
Physicochemical and Bioactive Properties
- Lipophilicity and Solubility :
- Bioactivity Hypotheses :
- Thiazole and pyrazole moieties are common in kinase inhibitors. The 4-methylphenyl group on the thiazole (target) may enhance hydrophobic pocket binding compared to halogenated analogs (e.g., 9c’s 4-bromophenyl) .
- ’s docking studies suggest triazole-acetamide compounds (e.g., 9c) bind enzyme active sites via H-bonding; the target’s enamide could mimic this interaction .
Key Divergences and Innovations
Linker Chemistry :
- The enamide in the target vs. triazole-acetamide in 9a–9e alters conformational flexibility and electronic profiles.
Substituent Effects :
- Benzodioxol (target) vs. benzodiazol (9a–9e): The former’s oxygen atoms may engage in stronger H-bonding, while the latter’s nitrogen-rich system could enhance π-stacking .
Synthetic Complexity :
- The target’s lack of triazole simplifies synthesis relative to CuAAC-dependent analogs but requires precise control over E/Z isomerism in the enamide.
Biological Activity
The compound (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}prop-2-enamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.
Chemical Structure and Properties
The chemical formula of the compound is . It features a complex structure that includes a benzodioxole moiety, a thiazole ring, and a pyrazole group. These structural components are known to contribute to various biological activities, including anti-cancer and anti-inflammatory properties.
Structural Formula
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Kinases : Preliminary studies suggest that the compound may act as an inhibitor of specific kinases involved in cell proliferation and survival pathways. For instance, it has shown potential in inhibiting MEK1/2 kinases, which are critical in the MAPK signaling pathway associated with cancer cell growth .
- Anti-inflammatory Effects : The presence of benzodioxole and thiazole moieties suggests that the compound may exhibit anti-inflammatory properties by modulating inflammatory cytokines and pathways.
- Neuroprotective Activity : Given its structural similarities to other neuroprotective agents, there is potential for this compound to influence neuroinflammatory processes and provide neuroprotection .
Study 1: Anti-Cancer Activity
A study investigated the effects of the compound on various cancer cell lines. The results indicated that it significantly inhibited the proliferation of acute biphenotypic leukemia cells (MV4-11) and acute monocytic leukemia cells (MOLM13). The IC50 values were approximately 0.3 µM and 1.2 µM respectively, demonstrating its potency against these cancer types .
Study 2: Inhibition of Neuroinflammation
In a model of neuroinflammation, the compound was tested for its ability to reduce levels of pro-inflammatory cytokines. The results showed a significant reduction in TNF-alpha and IL-6 levels, suggesting that it may have therapeutic potential in conditions characterized by neuroinflammation .
Research Findings Summary Table
Q & A
Q. What are the optimal synthetic routes for preparing (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}prop-2-enamide, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic coupling. Key steps include:
- Thiazole formation : Reacting 4-(4-methylphenyl)-1,3-thiazol-2-amine with appropriate electrophiles (e.g., α,β-unsaturated carbonyl intermediates) under reflux in DMF or acetonitrile .
- Pyrazole functionalization : Introducing the 3-methyl group via alkylation or condensation reactions, often requiring anhydrous conditions and catalysts like CuI or Pd(PPh₃)₄ for cross-coupling .
- Enamide formation : Acylation of the pyrazole-thiazole intermediate with (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl chloride in the presence of a base (e.g., triethylamine) .
Yield optimization : Use high-purity reagents, controlled temperature (±2°C), and inert atmospheres. Solvent selection (e.g., DMSO for polar intermediates) and catalyst recycling (e.g., Pd-based systems) can reduce costs .
Q. How can the structural identity of this compound be confirmed post-synthesis?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Analyze and spectra for diagnostic peaks:
- Benzodioxole protons (δ 5.9–6.1 ppm, singlet for methylenedioxy) .
- Thiazole C=S (δ 165–170 ppm in ) and pyrazole N-methyl (δ 2.3–2.5 ppm in ) .
- X-ray crystallography : Resolve the (2E)-configuration of the enamide and planarity of the thiazole-pyrazole core .
- Elemental analysis : Validate purity by comparing experimental vs. calculated C, H, N, S content (e.g., ±0.3% deviation) .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions between computational docking predictions and experimental bioactivity data for this compound?
- Methodological Answer :
- Re-evaluate docking parameters : Adjust force fields (e.g., AMBER vs. CHARMM) and solvation models to better match experimental conditions (e.g., pH 7.4 buffer) .
- Validate binding modes : Use mutagenesis studies on target proteins (e.g., kinases or GPCRs) to confirm critical residues for interaction.
- Assay optimization : Rule out false negatives/positives by testing in orthogonal assays (e.g., SPR for binding affinity vs. cell-based IC₅₀) .
- Metabolite screening : Check for in situ degradation products that might interfere with activity .
Q. How can structure-activity relationship (SAR) studies be designed to improve the bioactivity of this compound?
- Methodological Answer : Focus on modular substitutions:
- Benzodioxole moiety : Replace with bioisosteres (e.g., 2,3-dihydrobenzofuran) to enhance metabolic stability .
- Thiazole ring : Introduce electron-withdrawing groups (e.g., -NO₂ at position 4) to modulate electronic effects on binding .
- Pyrazole N-methyl group : Replace with bulkier substituents (e.g., cyclopropyl) to sterically hinder off-target interactions .
Experimental workflow :
Synthesize 10–15 analogs using parallel synthesis.
Test in vitro against target enzymes and counter-screens for selectivity.
Correlate substituent effects with activity using QSAR models .
Q. What analytical approaches are recommended for characterizing degradation products under stressed conditions (e.g., light, heat)?
- Methodological Answer :
- Forced degradation : Expose the compound to UV light (254 nm, 48 hr), heat (60°C, 75% RH, 1 week), and acidic/alkaline hydrolysis .
- LC-MS/MS : Use a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) to separate degradation products. Identify fragments via high-resolution MS (e.g., Q-TOF) .
- Stability-indicating assays : Validate methods by spiking with synthetic degradation standards (e.g., hydrolyzed enamide or oxidized thiazole) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
